molecular formula C10H13BrN2O B11860963 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine CAS No. 959957-78-9

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine

Katalognummer: B11860963
CAS-Nummer: 959957-78-9
Molekulargewicht: 257.13 g/mol
InChI-Schlüssel: BQFVUGBLBHLOMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety linked to a cyclopropanamine group through an oxymethyl bridge, making it a versatile molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine typically involves several steps:

    Starting Materials: The synthesis begins with 5-bromopyridine, which undergoes a series of reactions to introduce the oxymethyl and cyclopropanamine groups.

    Reaction Conditions: Common synthetic routes include nucleophilic substitution reactions, where the bromine atom on the pyridine ring is replaced by an oxymethyl group

    Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can bind to specific sites on these targets, modulating their activity. The cyclopropanamine group may enhance the compound’s binding affinity and specificity, leading to more potent effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 5-bromopyridine, 3-aminopyridine, and N-methylcyclopropanamine share structural similarities.

    Uniqueness: The unique combination of the bromopyridine and cyclopropanamine groups linked by an oxymethyl bridge sets this compound apart.

Eigenschaften

CAS-Nummer

959957-78-9

Molekularformel

C10H13BrN2O

Molekulargewicht

257.13 g/mol

IUPAC-Name

1-[(5-bromopyridin-3-yl)oxymethyl]-N-methylcyclopropan-1-amine

InChI

InChI=1S/C10H13BrN2O/c1-12-10(2-3-10)7-14-9-4-8(11)5-13-6-9/h4-6,12H,2-3,7H2,1H3

InChI-Schlüssel

BQFVUGBLBHLOMF-UHFFFAOYSA-N

Kanonische SMILES

CNC1(CC1)COC2=CC(=CN=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.